molecular formula C6H3FN2O B15056360 5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbonitrile

5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbonitrile

Cat. No.: B15056360
M. Wt: 138.10 g/mol
InChI Key: VDIFDDSUAUJINA-UHFFFAOYSA-N
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Description

5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbonitrile is a chemical compound with the molecular formula C6H3FN2O It is characterized by the presence of a fluorine atom, a nitrile group, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbonitrile typically involves the reaction of 5-fluoronicotinonitrile with appropriate reagents under controlled conditions. One common method involves the use of a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols replace the fluorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines in the presence of a base like triethylamine (TEA).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to alterations in cellular pathways. For example, it may inhibit enzymes involved in nucleotide synthesis, thereby affecting cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoro-2-oxo-1,2-dihydropyridine-3-carboxamide
  • 5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbaldehyde
  • 2,6-Dihydroxy-5-fluoronicotinonitrile

Uniqueness

5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity. The presence of both a fluorine atom and a nitrile group enhances its potential for diverse chemical transformations and applications in various fields.

Biological Activity

5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS No. 1506013-17-7) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.

  • Molecular Formula : C6_6H3_3FN2_2O
  • Molecular Weight : 138.10 g/mol
  • Purity : Typically ≥95%
  • Storage Conditions : Inert atmosphere at room temperature

Synthesis

The synthesis of this compound involves reactions that typically yield high purity and good yields. For instance, a method using acetic acid as a solvent has been reported to achieve yields around 88% under specific conditions .

Antimicrobial Properties

This compound exhibits notable antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

Microorganism MIC (µg/mL) Reference
Staphylococcus aureus (MRSA)62.5
Escherichia coli125
Klebsiella pneumoniae15.6

In vitro studies have shown that the compound inhibits protein synthesis pathways, leading to bactericidal effects against Gram-positive bacteria .

Cytotoxicity and Antitumor Activity

Research indicates that derivatives of 5-Fluoro-2-oxo-1,2-dihydropyridine compounds have cytotoxic effects on cancer cell lines. For example, one study found that certain derivatives exhibited significant cytostatic activity against L1210 and CCRF-CEM leukemic cells . The percent increase in lifespan in animal models treated with these derivatives was significantly higher than controls, demonstrating potential as antitumor agents.

The mechanism through which this compound exerts its biological effects includes:

  • Inhibition of Nucleic Acid Synthesis : The compound interferes with nucleic acid production pathways.
  • Protein Synthesis Inhibition : It targets ribosomal functions in bacteria, leading to cell death.
  • Biofilm Disruption : It has shown efficacy in disrupting biofilms formed by pathogenic bacteria, enhancing its antibacterial properties .

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of 5-Fluoro-2-oxo-1,2-dihydropyridine derivatives against multi-drug resistant strains. The results indicated that the compound had a lower MIC compared to standard antibiotics like gentamicin, suggesting it could be a viable alternative in treating resistant infections .

Case Study 2: Antitumor Activity

In vivo studies on mice bearing L1210 leukemic cells demonstrated that treatment with derivatives of the compound resulted in increased survival rates and reduced tumor sizes compared to untreated controls. This highlights its potential as a chemotherapeutic agent .

Properties

Molecular Formula

C6H3FN2O

Molecular Weight

138.10 g/mol

IUPAC Name

5-fluoro-2-oxo-1H-pyridine-3-carbonitrile

InChI

InChI=1S/C6H3FN2O/c7-5-1-4(2-8)6(10)9-3-5/h1,3H,(H,9,10)

InChI Key

VDIFDDSUAUJINA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)NC=C1F)C#N

Origin of Product

United States

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